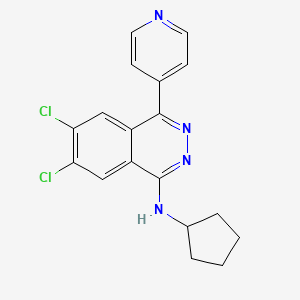

A-196

描述

A-196 是一种强效且选择性的 SUV420H1 和 SUV420H2 化学抑制剂,它们是组蛋白甲基转移酶。 该化合物抑制了多种细胞系中组蛋白 H4 在赖氨酸 20 处的二甲基化和三甲基化(H4K20me2 和 H4K20me3) 。 它被用作化学探针来研究组蛋白甲基转移酶在基因组完整性中的作用 .

准备方法

A-196 的合成路线涉及以下步骤:

起始原料: 合成从环戊胺和 6,7-二氯-4-吡啶-4-基-酞嗪-1-胺开始。

反应条件: 反应通常涉及在合适的溶剂和催化剂存在下加热起始原料以促进目标产物的形成。

This compound 的工业生产方法没有广泛记录,但它们可能会涉及扩大实验室合成过程,并针对成本、产量和安全性进行优化。

化学反应分析

A-196 经历了几种类型的化学反应:

取代反应: 由于存在氯原子,该化合物可以参与亲核取代反应。

氧化和还原:

常用试剂和条件: 典型的试剂包括用于取代反应的碱或酸,以及用于氧化还原反应的氧化剂或还原剂。

主要产物: 主要产物取决于所使用的特定反应条件和试剂

科学研究应用

Scientific Research Applications

1. Cancer Therapy

- Cell Line Studies : A-196 has been tested on various cancer cell lines, including human osteosarcoma and prostate adenocarcinoma. Results indicated that treatment with this compound led to increased cell proliferation and reduced levels of repressive histone marks, suggesting a potential role in enhancing therapeutic responses in cancer treatment .

- Mechanistic Insights : The compound's ability to modulate gene expression through histone modification has implications for developing targeted therapies that exploit these epigenetic changes.

2. Angiogenesis

- Endothelial Cell Studies : Recent studies have shown that this compound promotes angiogenesis by enhancing endothelial cell proliferation and sprouting. In experiments involving human umbilical vein endothelial cells (HUVECs), this compound treatment resulted in increased expression of pro-angiogenic genes such as ANGPT2 and EDN1 .

- Synergistic Effects : The compound demonstrated synergistic effects when combined with vascular endothelial growth factor A (VEGF-A), indicating its potential use in therapies aimed at enhancing blood vessel formation in ischemic diseases .

3. Neurological Disorders

- Frataxin Expression : this compound has been studied for its effects on frataxin expression, particularly relevant for Friedreich's ataxia, a neurodegenerative disorder. The compound increased FXN expression in patient-derived fibroblasts, suggesting a possible therapeutic avenue for addressing mitochondrial dysfunction associated with this condition .

Case Studies

作用机制

A-196 通过以底物竞争的方式抑制 SUV420H1 和 SUV420H2 的活性来发挥其作用。这种抑制阻止了组蛋白 H4 在赖氨酸 20 处的二甲基化和三甲基化,从而导致染色质结构和基因表达的变化。 分子靶点是 SUV420H1 和 SUV420H2 酶,所涉及的通路包括组蛋白修饰和表观遗传调控 .

相似化合物的比较

A-196 由于其对 SUV420H1 和 SUV420H2 的高选择性和效力而独一无二。类似的化合物包括:

UNC0379: 另一种具有不同选择性的组蛋白甲基转移酶抑制剂。

GSK-J4: 抑制一组不同的组蛋白去甲基化酶。

BIX-01294: 靶向 G9a 组蛋白甲基转移酶

This compound 由于其对 SUV420H1 和 SUV420H2 的特异性抑制而脱颖而出,使其成为研究这些酶在表观遗传学中的作用的宝贵工具。

生物活性

A-196 is a selective inhibitor of the SUV4-20 histone methyltransferases, specifically targeting SUV420H1 and SUV420H2. This compound has garnered attention for its role in epigenetic regulation, particularly in the context of diseases such as Friedreich's Ataxia (FRDA). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on gene expression, and relevant case studies.

This compound functions by inhibiting the activity of SUV4-20 methyltransferases, which are responsible for adding methyl groups to histone H4 at lysine 20 (H4K20). The inhibition of these enzymes leads to a reduction in the repressive marks H4K20me2 and H4K20me3, while increasing the level of the less repressive mark H4K20me1. This alteration in histone modification is crucial for gene expression regulation.

Key Research Findings

- Inhibition Potency : this compound has been shown to have an IC50 of 25 nM for SUV420H1 and 144 nM for SUV420H2, indicating its potency as a selective inhibitor .

- Effects on Gene Expression : In studies involving FRDA patient-derived cells, treatment with this compound resulted in a significant increase in frataxin (FXN) expression—up to 2-fold—demonstrating its potential therapeutic effects in this genetic condition .

- Histone Modification Changes : this compound treatment led to a decrease in global levels of H4K20me2 and H4K20me3, while increasing H4K20me1 levels. This shift suggests a move towards a more permissive chromatin state conducive to gene activation .

Data Table: Summary of Biological Activity

| Activity Type | Measurement | Result |

|---|---|---|

| IC50 for SUV420H1 | 25 nM | Potent inhibition |

| IC50 for SUV420H2 | 144 nM | Selective inhibition |

| FXN Expression Increase | Up to 2-fold | Significant in FRDA cells |

| Histone Modification | Decrease in H4K20me2/3 | Enhanced transcriptional activity |

| Histone Modification | Increase in H4K20me1 | Reduced repression |

Case Studies

Study on Friedreich's Ataxia :

In a study published by the Structural Genomics Consortium, this compound was tested on primary peripheral blood mononuclear cells from FRDA patients. The results indicated that this compound significantly increased FXN mRNA levels without affecting control cell lines, underscoring its specificity and potential as a targeted therapy for FRDA .

Mechanistic Insights :

Further analysis using chromatin immunoprecipitation (ChIP) revealed that this compound treatment resulted in decreased levels of repressive histone marks specifically at the FXN locus. This suggests that the compound not only alters global histone modifications but also has targeted effects on specific genes critical for disease pathology .

属性

IUPAC Name |

6,7-dichloro-N-cyclopentyl-4-pyridin-4-ylphthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4/c19-15-9-13-14(10-16(15)20)18(22-12-3-1-2-4-12)24-23-17(13)11-5-7-21-8-6-11/h5-10,12H,1-4H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGOSOMRWSYAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。